3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261948-48-4
VCID: VC0165095
InChI: InChI=1S/C15H11F3O3/c1-21-13-4-2-3-9(8-13)10-5-11(14(19)20)7-12(6-10)15(16,17)18/h2-8H,1H3,(H,19,20)
SMILES: COC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Molecular Formula: C15H11F3O3
Molecular Weight: 296.245

3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid

CAS No.: 1261948-48-4

Cat. No.: VC0165095

Molecular Formula: C15H11F3O3

Molecular Weight: 296.245

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid - 1261948-48-4

Specification

CAS No. 1261948-48-4
Molecular Formula C15H11F3O3
Molecular Weight 296.245
IUPAC Name 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C15H11F3O3/c1-21-13-4-2-3-9(8-13)10-5-11(14(19)20)7-12(6-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Standard InChI Key PFCZETSTFXDYPA-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O

Introduction

3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid is an organic compound with the molecular formula C15H11F3O3 and a molecular weight of 296.24 g/mol . It is a derivative of benzoic acid, featuring a trifluoromethyl group and a methoxyphenyl substituent, which impart unique chemical and physical properties to the compound. This article will delve into its chemical structure, synthesis methods, applications, and potential biological activities based on available scientific literature.

Synthesis Methods

The synthesis of 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid typically involves cross-coupling reactions such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl core. This method involves the reaction of a halogenated benzoic acid derivative with a boronic acid or ester in the presence of a palladium catalyst.

Applications and Potential Biological Activities

While specific biological activities of 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid have not been extensively documented, compounds with similar structures, such as those containing trifluoromethyl and methoxy groups, have shown potential in various fields:

  • Pharmaceuticals: Derivatives of benzoic acid with trifluoromethyl groups have been explored for their antimalarial properties due to their ability to interact with biological targets .

  • Materials Science: The unique chemical properties of such compounds make them valuable for applications in materials science, including the production of specialty chemicals.

Research Findings and Future Directions

Research on compounds with similar structures suggests that the combination of trifluoromethyl and methoxy groups can enhance biological activity and chemical reactivity. For instance, trifluoromethyl-substituted compounds have been identified as promising leads in antimalarial drug development . Further studies are needed to explore the specific biological activities and applications of 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid.

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